Cas no 2171981-53-4 (3-{N-benzyl-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}propanoic acid)

3-{N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}propanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its structure incorporates a benzyl group and an ethylene glycol spacer, enhancing solubility and facilitating selective deprotection under mild basic conditions. The Fmoc group ensures orthogonal protection compatibility with standard solid-phase peptide synthesis (SPPS) protocols. The carboxylic acid terminus allows for efficient coupling to resin or other amino acids, while the ethyleneoxy linker improves flexibility in peptide design. This compound is particularly useful for introducing modified residues or functional handles into peptide sequences, making it valuable for research in medicinal chemistry and bioconjugation. Its stability and controlled reactivity contribute to high-purity peptide assembly.
3-{N-benzyl-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}propanoic acid structure
2171981-53-4 structure
商品名:3-{N-benzyl-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}propanoic acid
CAS番号:2171981-53-4
MF:C29H30N2O6
メガワット:502.558308124542
CID:6244480
PubChem ID:165824967

3-{N-benzyl-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}propanoic acid 化学的及び物理的性質

名前と識別子

    • 3-{N-benzyl-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}propanoic acid
    • EN300-1530495
    • 3-{N-benzyl-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}propanoic acid
    • 2171981-53-4
    • インチ: 1S/C29H30N2O6/c32-27(31(16-14-28(33)34)18-21-8-2-1-3-9-21)20-36-17-15-30-29(35)37-19-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h1-13,26H,14-20H2,(H,30,35)(H,33,34)
    • InChIKey: LJPAYJIRRSZREZ-UHFFFAOYSA-N
    • ほほえんだ: O(C(NCCOCC(N(CCC(=O)O)CC1C=CC=CC=1)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 502.21038668g/mol
  • どういたいしつりょう: 502.21038668g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 37
  • 回転可能化学結合数: 13
  • 複雑さ: 733
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.4
  • トポロジー分子極性表面積: 105Ų

3-{N-benzyl-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1530495-2.5g
3-{N-benzyl-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}propanoic acid
2171981-53-4
2.5g
$6602.0 2023-06-05
Enamine
EN300-1530495-10.0g
3-{N-benzyl-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}propanoic acid
2171981-53-4
10g
$14487.0 2023-06-05
Enamine
EN300-1530495-5.0g
3-{N-benzyl-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}propanoic acid
2171981-53-4
5g
$9769.0 2023-06-05
Enamine
EN300-1530495-5000mg
3-{N-benzyl-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}propanoic acid
2171981-53-4
5000mg
$9769.0 2023-09-26
Enamine
EN300-1530495-50mg
3-{N-benzyl-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}propanoic acid
2171981-53-4
50mg
$2829.0 2023-09-26
Enamine
EN300-1530495-500mg
3-{N-benzyl-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}propanoic acid
2171981-53-4
500mg
$3233.0 2023-09-26
Enamine
EN300-1530495-10000mg
3-{N-benzyl-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}propanoic acid
2171981-53-4
10000mg
$14487.0 2023-09-26
Enamine
EN300-1530495-0.25g
3-{N-benzyl-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}propanoic acid
2171981-53-4
0.25g
$3099.0 2023-06-05
Enamine
EN300-1530495-0.1g
3-{N-benzyl-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}propanoic acid
2171981-53-4
0.1g
$2963.0 2023-06-05
Enamine
EN300-1530495-1000mg
3-{N-benzyl-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}propanoic acid
2171981-53-4
1000mg
$3368.0 2023-09-26

3-{N-benzyl-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}propanoic acid 関連文献

3-{N-benzyl-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}propanoic acidに関する追加情報

3-{N-benzyl-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}propanoic Acid: A Comprehensive Overview

The compound with CAS No 2171981-53-4, known as 3-{N-benzyl-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}propanoic acid, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound is characterized by its complex structure, which includes a benzyl group, a fluorenylmethoxycarbonyl (Fmoc) group, and a propanoic acid backbone. These structural features make it a valuable tool in fields such as drug delivery, bioconjugation, and materials science.

Recent advancements in chemical synthesis have enabled the precise construction of this compound, leveraging its unique functional groups for targeted applications. The Fmoc group, a well-known protecting group in peptide synthesis, plays a pivotal role in stabilizing the molecule during reactions. This stability is crucial for its use in complex chemical transformations and bioconjugation processes. Moreover, the benzyl group enhances the molecule's solubility and compatibility with various solvents, making it ideal for large-scale production.

One of the most promising areas of research involving this compound is its application in drug delivery systems. Scientists have explored its ability to serve as a carrier for therapeutic agents, utilizing its propanoic acid backbone to form stable amide bonds with drugs. This approach has shown potential in improving drug bioavailability and reducing side effects by targeting specific tissues or cells. Recent studies have demonstrated that this compound can be engineered to respond to external stimuli, such as pH changes or enzymatic activity, further enhancing its utility in controlled drug release systems.

In addition to its role in drug delivery, this compound has also garnered attention in the field of bioconjugation. Its ability to form covalent bonds with biomolecules such as proteins and nucleic acids makes it a valuable tool in the development of biosensors and diagnostic tools. Researchers have successfully utilized this compound to create highly sensitive assays for detecting disease biomarkers, leveraging its stability and specificity under physiological conditions.

The synthesis of 3-{N-benzyl-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}propanoic acid involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the Fmoc group, the introduction of the benzyl group, and the final assembly of the propanoic acid backbone. These steps require meticulous control over reaction conditions to ensure high yields and purity, reflecting the compound's importance in demanding applications.

Looking ahead, ongoing research aims to further optimize this compound's properties for even broader applications. For instance, modifications to the Fmoc group are being explored to enhance its biodegradability, making it more suitable for biomedical uses. Additionally, efforts are underway to investigate its compatibility with advanced materials such as nanoparticles and hydrogels, opening new avenues for tissue engineering and regenerative medicine.

In conclusion, 3-{N-benzyl-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}propanoic acid (CAS No 2171981-53-4) stands at the forefront of modern chemical innovation. Its unique structure and versatile functional groups position it as a key player in drug delivery, bioconjugation, and materials science. As research continues to uncover new possibilities for this compound, its impact on scientific and industrial advancements is expected to grow significantly.

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